![molecular formula C13H25O6P B14317678 Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate CAS No. 113537-76-1](/img/structure/B14317678.png)
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is an organic compound with a complex structure that includes both ester and phosphanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate chemistry and nucleophilic substitution reactions are likely employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including α,β-alkenal derivatives and lower rim-phosphonylated calixarenes.
Medicine: Its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl propanedioate (diethyl malonate): This compound is similar in structure but lacks the phosphanyl group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Diethyl phosphonoacetaldehyde diethyl acetal: A related compound with similar reactivity but different functional groups.
Uniqueness
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is unique due to the presence of both ester and phosphanyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to simpler analogs.
Propriétés
Numéro CAS |
113537-76-1 |
|---|---|
Formule moléculaire |
C13H25O6P |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
diethyl 2-(2-diethoxyphosphanylethyl)propanedioate |
InChI |
InChI=1S/C13H25O6P/c1-5-16-12(14)11(13(15)17-6-2)9-10-20(18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
WKJOZFZPEPSWNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCP(OCC)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



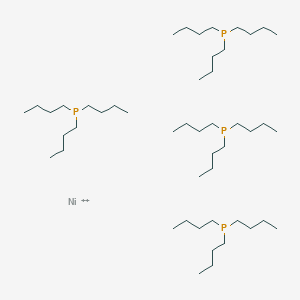
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
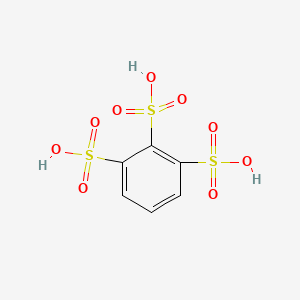
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

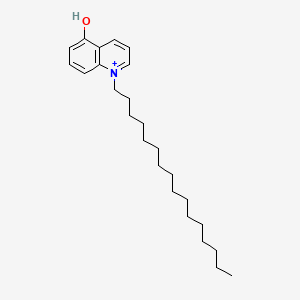


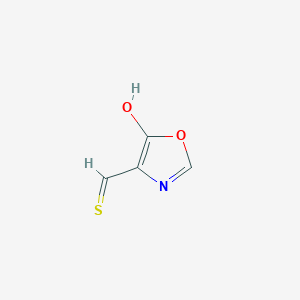
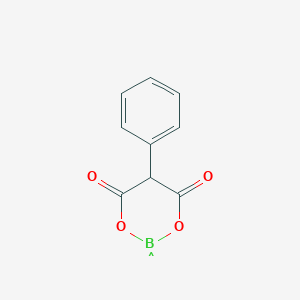
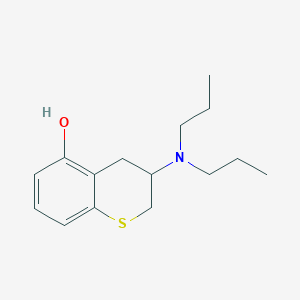
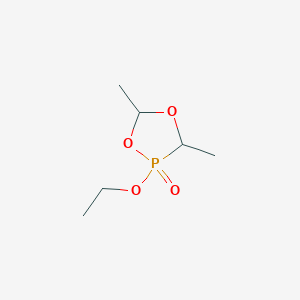
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
